molecular formula C6H12O2 B3127729 3-Methoxycyclopentan-1-ol CAS No. 338431-71-3

3-Methoxycyclopentan-1-ol

Cat. No.: B3127729
CAS No.: 338431-71-3
M. Wt: 116.16 g/mol
InChI Key: DYTJEQBUSOPLJD-UHFFFAOYSA-N
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Description

3-Methoxycyclopentan-1-ol (C₆H₁₂O₂) is a cyclopentanol derivative featuring a hydroxyl group at position 1 and a methoxy group at position 3 of the cyclopentane ring. The compound combines the steric constraints of a five-membered ring with the electronic effects of oxygen-containing functional groups. The methoxy group enhances hydrophilicity compared to non-polar substituents, while the hydroxyl group enables hydrogen bonding and typical alcohol reactivity (e.g., esterification, oxidation) . Notably, commercial availability of this compound has been discontinued across multiple suppliers, suggesting challenges in synthesis, stability, or niche applications .

Properties

IUPAC Name

3-methoxycyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTJEQBUSOPLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338431-71-3
Record name 3-methoxycyclopentan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 3-methoxycyclopentanone, which is then reduced to this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxycyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form cyclopentanol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methoxycyclopentanone or 3-methoxycyclopentanal.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentane derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxycyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxycyclopentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Methoxycyclopentan-1-ol with four related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₆H₁₂O₂ 116.16 Hydroxyl, Methoxy Cyclopentane ring with -OH (C1), -OCH₃ (C3)
1-Methylcyclopentanol C₆H₁₂O 100.16 Hydroxyl, Methyl Cyclopentane ring with -OH (C1), -CH₃ (C1)
3-Cyclopenten-1-ol C₅H₈O 84.12 Hydroxyl, Alkene Cyclopentene ring with -OH (C1), C=C (C2-C3)
trans-3,4-Epoxypentan-1-ol C₅H₁₀O₂ 102.13 Hydroxyl, Epoxide Linear pentanol with epoxide (C3-C4)

Physical and Chemical Properties

  • Boiling Point and Solubility: The methoxy group in this compound increases polarity compared to 1-Methylcyclopentanol, likely raising its boiling point and water solubility. 3-Cyclopenten-1-ol, with a conjugated double bond, exhibits lower boiling points (~150–160°C) and higher volatility than saturated analogs, as seen in plant volatile studies . Epoxide-containing compounds like trans-3,4-Epoxypentan-1-ol show higher reactivity (e.g., ring-opening reactions) but lower thermal stability due to strained cyclic ether groups .
  • Reactivity: this compound: The hydroxyl group can undergo nucleophilic substitution or oxidation, while the methoxy group is relatively inert under mild conditions. 1-Methylcyclopentanol: Lacks the methoxy group, reducing steric hindrance but limiting electronic effects. Its reactivity is dominated by secondary alcohol behavior . 3-Cyclopenten-1-ol: The alkene enables addition reactions (e.g., hydrogenation, epoxidation), making it a precursor for more complex derivatives . trans-3,4-Epoxypentan-1-ol: The epoxide undergoes acid- or base-catalyzed ring-opening, yielding diols or ethers, as demonstrated in synthesis studies .

Biological Activity

Overview

3-Methoxycyclopentan-1-ol is an organic compound with the molecular formula C6H12O2, characterized by a methoxy group at the third carbon and a hydroxyl group at the first carbon of the cyclopentane ring. This structural configuration imparts unique chemical properties, making it a subject of interest in various biological and medicinal studies.

The synthesis of this compound typically involves the reaction of cyclopentanone with methanol under acidic conditions, followed by reduction using agents such as sodium borohydride. This compound can also be produced through various synthetic routes that optimize yield and purity for industrial applications.

The biological activity of this compound is primarily attributed to its functional groups, which allow for interactions with enzymes and receptors. The methoxy and hydroxyl groups facilitate hydrogen bonding and other molecular interactions, influencing enzyme activity and potentially modulating various biological pathways. It acts as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of several products, such as (1S,3R)-3-Methoxycyclopentanone or (1S,3R)-3-Methoxycyclopentanal.

Enzyme Interaction Studies

The interactions of this compound with various enzymes have been explored. The compound's ability to act as a substrate suggests potential roles in metabolic pathways. Detailed studies are required to elucidate specific enzyme targets and the resulting biological effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural CharacteristicsUnique Features
3-Methoxycyclopent-2-en-1-one Contains a double bond in the cyclopentane ringDifferent reactivity due to unsaturation
3-Ethoxycyclopentan-1-ol Ethoxy group instead of methoxyVariation in solubility and biological activity
Cyclopentanol Lacks the methoxy groupShares cyclopentane structure but different properties

This compound's combination of both methoxy and hydroxyl groups distinguishes it from these analogs, potentially enhancing its reactivity and biological interaction profiles.

Case Studies

While specific case studies focusing solely on this compound are sparse, research into related compounds provides insight into its potential applications:

  • Antiviral Activity : Studies on carbocyclic nucleosides demonstrate that modifications to cyclopentane derivatives can lead to significant antiviral properties. This suggests a pathway for further exploration of this compound in antiviral drug development .
  • Enzyme Modulation : Investigations into similar compounds indicate that interactions with sigma receptors may influence neurological processes. This opens avenues for studying this compound's effects on neurological pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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